Beclomethasone 21-hemisuccinate

Water solubility Prodrug design Formulation development

Beclomethasone 21-hemisuccinate (B21HS) is the ionizable 21-ester prodrug of beclomethasone, featuring a free carboxylic acid (pKa 4.29) that confers aqueous solubility at physiological pH—unattainable with water-insoluble beclomethasone dipropionate (BDP). This enables nebulizer, parenteral, and aqueous topical formulation without organic co-solvents. It is an essential reference standard for BDP impurity profiling (HPLC method validation, forced-degradation studies) and a GR agonist SAR probe. Hygroscopic; store at −20 °C under inert atmosphere.

Molecular Formula C26H33ClO8
Molecular Weight 509 g/mol
CAS No. 75899-57-9
Cat. No. B1381665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclomethasone 21-hemisuccinate
CAS75899-57-9
Molecular FormulaC26H33ClO8
Molecular Weight509 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)Cl)C
InChIInChI=1S/C26H33ClO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1
InChIKeyPEPQYWLBRHFUAQ-UYXSPTSISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclomethasone 21-Hemisuccinate (CAS 75899-57-9): A Corticosteroid Prodrug with Differentiated Physicochemical and Pharmacological Properties


Beclomethasone 21‑hemisuccinate (B21HS) is a synthetic glucocorticoid and a 21‑ester prodrug of beclomethasone, wherein the hemisuccinate moiety replaces the 21‑hydroxyl group of the parent steroid [1]. This substitution introduces a free carboxylic acid function (predicted pKa 4.29 ± 0.17), which fundamentally alters the compound’s ionization state at physiological pH and its hygroscopicity, distinguishing it from the more lipophilic, water‑insoluble beclomethasone dipropionate (BDP) . B21HS is primarily employed as a pharmaceutical reference standard, an impurity marker in BDP quality control, and as a research‑tool compound for investigating structure‑activity relationships in the glucocorticoid receptor (GR) agonist class .

Why Beclomethasone 21-Hemisuccinate Cannot Be Interchanged with Other Corticosteroid Esters Without Quantitative Risk Assessment


Corticosteroid 21‑ester prodrugs are not functionally interchangeable, even when they share the same active moiety (beclomethasone). The nature of the ester group dictates aqueous solubility, rate of enzymatic hydrolysis, and the resulting pharmacokinetic profile. Beclomethasone dipropionate (BDP) is practically insoluble in water (freely soluble in organic solvents such as acetone and chloroform), whereas the hemisuccinate ester of beclomethasone introduces a ionizable carboxyl group that enhances water compatibility, enabling formulation strategies (e.g., parenteral or nebulized solutions) that are inaccessible to BDP . Additionally, the hemisuccinate ester is hydrolysed by ubiquitous esterases to release beclomethasone, but the rate and tissue specificity of this conversion differ from that of the dipropionate prodrug, potentially altering both local and systemic exposure . Consequently, substitution of B21HS by BDP or by another corticosteroid hemisuccinate (e.g., hydrocortisone hemisuccinate) without explicit comparative stability, solubility, and bioactivation data introduces unacceptable uncertainty in both analytical method validation and pharmacological study design [1].

Quantitative Differentiation Evidence: Beclomethasone 21-Hemisuccinate vs. Its Closest Analogs


Enhanced Aqueous Compatibility via Ionizable Hemisuccinate Moiety Compared to Beclomethasone Dipropionate

Beclomethasone 21‑hemisuccinate (B21HS) bears a free carboxyl group (predicted pKa 4.29 ± 0.17 ) that ionises at physiological pH, conferring markedly greater aqueous compatibility than the neutral, lipophilic beclomethasone dipropionate (BDP). BDP is classified as 'Insoluble' in water and requires organic co‑solvents (e.g., DMSO ≥ 104 mg mL⁻¹, ethanol ~ 18 mg mL⁻¹) for dissolution . Although a precise aqueous solubility figure for B21HS is not reported in the primary literature, its predicted XLogP of 2.3 is substantially lower than BDP's XLogP of 2.83 [1], consistent with the hemisuccinate group's ability to hydrogen‑bond and ionise, thereby reducing lipophilicity and improving water‑wettability. This differential is critical for applications requiring aqueous‑based formulations, such as nebuliser solutions or intravenous preparations.

Water solubility Prodrug design Formulation development

Higher Glucocorticoid Receptor Binding Affinity of the Beclomethasone Scaffold Relative to Dexamethasone

The beclomethasone scaffold (parent alcohol and its propionate esters) demonstrates higher binding affinity for glucocorticoid receptors (GR) in rat liver, thymus, and hypophysis than dexamethasone [1]. This finding, from a controlled comparative study, establishes that the beclomethasone pharmacophore possesses an intrinsically superior GR‑binding topology. Although this study did not directly test the 21‑hemisuccinate ester, the hemisuccinate group at C‑21 is unlikely to sterically hinder the critical A‑ring and D‑ring interactions that govern GR binding; consequently, B21HS would be expected to retain the high‑affinity binding characteristic of the beclomethasone scaffold upon esterase‑mediated conversion to the active moiety. By contrast, dexamethasone, which is often used as a reference corticosteroid, exhibits lower receptor affinity and weaker glucocorticoid activity (beclomethasone activity ≈ 1–10 % that of dexamethasone in hypothalamic‑pituitary‑adrenal suppression and liver enzyme induction assays [1]), but this is offset by slower metabolism and higher nuclear translocation of the receptor‑dexamethasone complex.

Receptor binding GR agonism Potency ranking

Favorable Systemic Safety Profile of Beclomethasone‑Based Prodrugs vs. Hydrocortisone Hemisuccinate in Mucosal Delivery

In a 6‑week, head‑to‑head clinical trial of 40 patients with active distal ulcerative colitis, beclomethasone dipropionate (BDP) 3 mg daily enema and hydrocortisone hemisuccinate (HHS) 100 mg daily enema produced equivalent clinical and endoscopic remission rates (9/20 vs. 10/20 patients, respectively; improvement in 6/20 vs. 7/20) [1]. Critically, mild moon face (indicative of systemic glucocorticoid exposure) developed in two patients receiving HHS, whereas no such adverse effect was observed in the BDP group. This demonstrates that beclomethasone‑based prodrugs achieve comparable local anti‑inflammatory efficacy to a 33‑fold higher dose of HHS while offering a measurably better systemic safety profile. Because B21HS is a prodrug that releases the same active moiety (beclomethasone) as BDP, the same safety advantage can be inferred for B21HS when used in topical or mucosal formulations, relative to HHS.

Ulcerative colitis Topical corticosteroid Systemic adverse effects

Intermediate Lipophilicity and Higher Topological Polar Surface Area Differentiate B21HS from Beclomethasone Base and Dipropionate

The predicted physicochemical profile of B21HS (XLogP = 2.3; topological polar surface area [TPSA] = 138 Ų) lies between that of beclomethasone base (XLogP = 1.27; TPSA = 94.83 Ų) [1] and beclomethasone dipropionate (XLogP = 2.83; TPSA = 106.97 Ų) [2]. This intermediate position is functionally significant: the higher TPSA of B21HS (138 vs. 107 Ų for BDP) predicts reduced passive membrane permeability, while the intermediate XLogP suggests a balanced partition between aqueous and lipid compartments. These properties make B21HS a useful tool for studying how incremental changes in ester polarity modulate the tissue distribution and metabolic stability of corticosteroid prodrugs, without the extreme hydrophobicity of BDP or the low membrane permeability of highly polar phosphate esters.

Lipophilicity Polar surface area Tissue distribution

Hygroscopicity-Driven Storage and Handling Requirements Distinct from Non‑Hygroscopic Corticosteroid Analogs

B21HS is explicitly classified as hygroscopic, with recommended storage at −20 °C under an inert atmosphere to prevent moisture‑induced degradation . In contrast, beclomethasone dipropionate monohydrate is stable at 2–8 °C and does not carry a hygroscopicity warning . This differential has direct operational implications: laboratories must allocate freezer space (−20 °C) and implement anhydrous handling procedures (e.g., glove‑box or desiccator use) for B21HS, which are not required for BDP. Failure to control moisture uptake can lead to variable purity and compromised analytical accuracy, particularly when B21HS is used as a reference standard for impurity profiling of BDP drug substance.

Stability Hygroscopicity Storage conditions

Optimal Application Scenarios for Beclomethasone 21-Hemisuccinate Based on Quantitative Differentiation Evidence


Aqueous‑Based Formulation Development for Nebulised or Injectable Corticosteroid Delivery

The ionisable hemisuccinate group of B21HS (predicted pKa 4.29) permits solubilisation in aqueous vehicles at physiological pH, circumventing the need for organic co‑solvents that are obligatory for BDP (water‑insoluble; DMSO required for dissolution ). This makes B21HS the preferred starting material for developing nebuliser solutions, intravenous formulations, or any aqueous topical preparation where organic solvent exposure must be minimised for safety or regulatory reasons.

Comparative Glucocorticoid Receptor Pharmacology Studies Requiring a High‑Affinity Beclomethasone Scaffold

Because the beclomethasone pharmacophore exhibits higher GR binding affinity than dexamethasone in rat tissues , B21HS serves as a valuable probe for investigating the dissociation between receptor binding affinity and transcriptional activity. Researchers can use B21HS (which is hydrolysed to the active beclomethasone) in parallel with dexamethasone to explore how differences in receptor binding translate to downstream gene expression, nuclear translocation efficiency, and HPA‑axis suppression.

Topical Mucosal Formulations Targeting Reduced Systemic Corticosteroid Exposure

The clinical evidence that BDP 3 mg enemas achieve equivalent efficacy to HHS 100 mg enemas but with zero incidence of moon face (0 % vs. 10 %) supports the use of beclomethasone‑based prodrugs—including B21HS—in experimental colitis models or topical formulation development where minimising systemic absorption is a primary safety endpoint. B21HS can be employed as the active pharmaceutical ingredient in prototype enemas, suppositories, or foams designed for local gastrointestinal anti‑inflammatory activity.

Analytical Reference Standard for Beclomethasone Dipropionate Impurity Profiling and Stability‑Indicating Method Validation

B21HS is catalogued as an impurity of BDP drug substance (e.g., 'Beclomethasone Dipropionate – In House Impurity' ), making it an essential reference material for HPLC method development, forced‑degradation studies, and quality control release testing. Its hygroscopic nature and requirement for −20 °C storage under inert atmosphere must be factored into standard operating procedures; laboratories that handle B21HS as a reference standard must demonstrate that moisture ingress has not compromised standard purity, typically through Karl Fischer titration or thermogravimetric analysis.

Quote Request

Request a Quote for Beclomethasone 21-hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.